molecular formula C9H6N2O4 B1589107 Methyl 4-cyano-2-nitrobenzoate CAS No. 52449-76-0

Methyl 4-cyano-2-nitrobenzoate

Cat. No.: B1589107
CAS No.: 52449-76-0
M. Wt: 206.15 g/mol
InChI Key: VNJLHPJTOHUNQK-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2-nitrobenzoate is an organic compound with the molecular formula C9H6N2O4 It is a derivative of benzoic acid, featuring both a cyano group (-CN) and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyano-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-cyanobenzoate. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the cyano group on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyano-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Reduction: Methyl 4-cyano-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-cyano-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-cyano-2-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Pharmaceuticals: The compound can be used to develop new drugs, especially those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or dyes.

    Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of methyl 4-cyano-2-nitrobenzoate depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In substitution reactions, the cyano group acts as a leaving group, allowing nucleophiles to attack the benzene ring. The ester group can be hydrolyzed through nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid.

Comparison with Similar Compounds

    Methyl 4-nitrobenzoate: Similar structure but lacks the cyano group.

    Methyl 4-cyanobenzoate: Similar structure but lacks the nitro group.

    Methyl 2-nitrobenzoate: Similar structure but the nitro group is in a different position.

Uniqueness: Methyl 4-cyano-2-nitrobenzoate is unique due to the presence of both the cyano and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

methyl 4-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-15-9(12)7-3-2-6(5-10)4-8(7)11(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJLHPJTOHUNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036293
Record name Methyl 4-cyano-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52449-76-0
Record name Methyl 4-cyano-2-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52449-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-nitrobenzoic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052449760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-cyano-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-2nitrobenzoic acid methyl ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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